6-chloro-2-phenyl-4(3H)-quinazolinone
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Overview
Description
6-chloro-2-phenyl-4(3H)-quinazolinone is a chemical compound . It is also known as 6-Chloro-2-phenyl-4H-thiochromen-4-one . The molecular formula of this compound is C15H9ClOS .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 3-Hydroxy-2-aryl/heteroaryl-4H-chromones were synthesized from appropriate chalcones and acetylated to afford the corresponding acetoxy derivatives . The structure of 6-chloro-2-(furan-2-yl)-4-oxo-4H-chromen-3-yl acetate was supported by means of single crystal X-ray diffraction .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For example, the FT-IR spectrum can provide information about the functional groups present in the molecule . The 1H NMR spectrum can provide information about the hydrogen atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound can be analyzed based on the functional groups present in the molecule. For instance, the presence of a carbonyl group suggests that it can undergo nucleophilic addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. For example, the melting point can be determined using a melting point apparatus . The molecular weight can be determined using mass spectrometry .Scientific Research Applications
1. Anticancer and Antiviral Activities
6-Chloro-2-phenyl-4(3H)-quinazolinone derivatives have shown potential in anticancer applications. For instance, certain derivatives demonstrated favorable cytotoxicity against renal cancer cell lines, indicating potential therapeutic uses in cancer treatment. Additionally, some derivatives were moderately active against the human immunodeficiency virus (HIV-1), suggesting a possible role in antiviral therapy (Gürsoy & Karalı, 2003).
2. Dye Manufacturing
This compound derivatives have been utilized in the synthesis of dyes. These compounds have been employed in creating styryl and azo disperse dyes for textiles like polyester, with studies evaluating their application properties and fastness (Bhatti & Seshadri, 2004).
3. Pharmaceutical Applications
Research has explored the use of this compound in pharmaceuticals. Studies include the synthesis and biological evaluation of substituted quinazolinones as antibacterial agents, highlighting their potential in combating bacterial infections (Mahato, Shrivsatava, & Shanthi, 2015).
4. Phosphodiesterase Inhibition
Compounds derived from this compound have shown promise in inhibiting phosphodiesterase, an enzyme involved in cellular signaling processes. This suggests potential applications in treating diseases related to dysregulated phosphodiesterase activity (Laddha, Wadodkar, & Meghal, 2009).
5. Antimicrobial and Anticonvulsant Activities
Derivatives of this compound have demonstrated antimicrobial and anticonvulsant activities. This broadens their potential therapeutic applications in treating infections and neurological disorders (Wolfe et al., 1990).
6. Antioxidant Properties
Recent studies have focused on the antioxidant properties of this compound derivatives, indicating their potential in combating oxidative stress-related conditions (Mravljak, Slavec, Hrast, & Sova, 2021).
Future Directions
The future directions for the research on 6-chloro-2-phenyl-4(3H)-quinazolinone could include exploring its potential biological activities and developing new synthetic routes for its preparation. Further studies could also focus on understanding its mechanism of action and improving its effectiveness through structural modifications .
Properties
IUPAC Name |
6-chloro-2-phenyl-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O/c15-10-6-7-12-11(8-10)14(18)17-13(16-12)9-4-2-1-3-5-9/h1-8H,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMBDCKPRFLKLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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